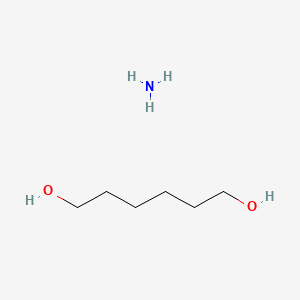
2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- is a complex organic compound with the molecular formula C6H11NO5 and a molecular weight of 177.16 g/mol This compound is characterized by its piperidine ring structure, which is substituted with three hydroxyl groups and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- typically involves the use of starting materials such as piperidine derivatives and hydroxylating agents. One common synthetic route includes the hydroxylation of a piperidine precursor under controlled conditions to introduce the hydroxyl groups at the desired positions . The reaction conditions often involve the use of catalysts and specific temperature and pH settings to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions . The reaction conditions vary depending on the desired transformation, with specific temperature, solvent, and catalyst requirements.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted ethers or esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dideoxy-2,6-imino-D-mannonic acid
- 1-Deoxy-5-aza-D-allopyran-uronic acid
- 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))
- 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, [2S-(2a,3b,4a,5a)]
- 2S,3R,4R,5R-3,4,5-Trihydroxypipecolic acid
Uniqueness
What sets 2-Piperidinecarboxylic acid, 3,4,5-trihydroxy-, (2S-(2alpha,3beta,4alpha,5alpha))- apart from similar compounds is its specific stereochemistry and the presence of three hydroxyl groups, which confer unique chemical and biological properties. These structural features make it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
113000-77-4 |
|---|---|
Molekularformel |
C6H11NO5 |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
(2S,3R,4R,5R)-3,4,5-trihydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO5/c8-2-1-7-3(6(11)12)5(10)4(2)9/h2-5,7-10H,1H2,(H,11,12)/t2-,3+,4-,5-/m1/s1 |
InChI-Schlüssel |
ZHFMVVUVCALAMY-KKQCNMDGSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@@H]([C@H](N1)C(=O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(N1)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


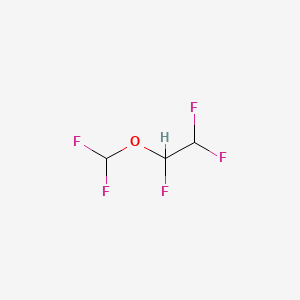
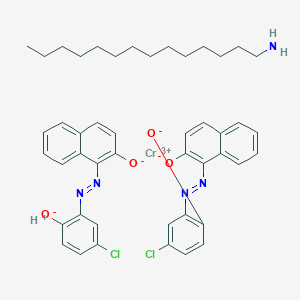


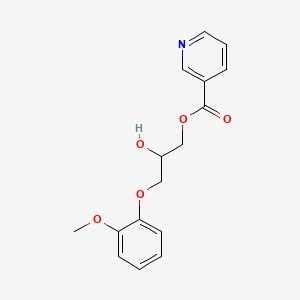
![[4-[(2-Iodoacetyl)amino]phenyl] 2-iodoacetate](/img/structure/B12811718.png)
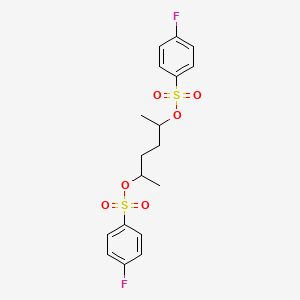
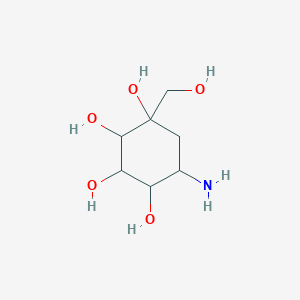

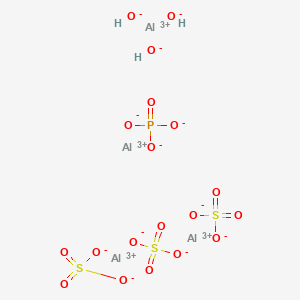
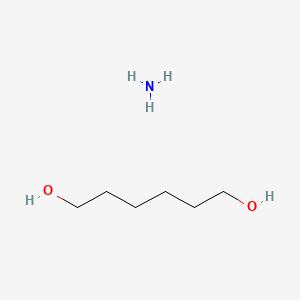
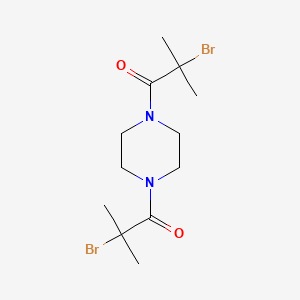
![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)
